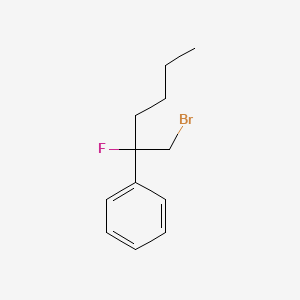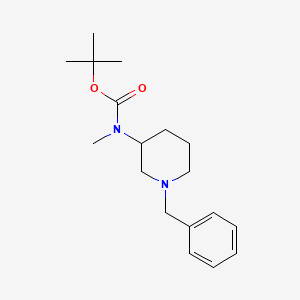![molecular formula C11H13BrOS B1474419 (1R,2R)-2-[(4-bromophenyl)sulfanyl]cyclopentan-1-ol CAS No. 1932213-54-1](/img/structure/B1474419.png)
(1R,2R)-2-[(4-bromophenyl)sulfanyl]cyclopentan-1-ol
Overview
Description
(1R,2R)-2-[(4-bromophenyl)sulfanyl]cyclopentan-1-ol is an organic compound that features a cyclopentane ring substituted with a hydroxyl group and a 4-bromophenylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-[(4-bromophenyl)sulfanyl]cyclopentan-1-ol typically involves the following steps:
Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through a variety of methods, including cyclization reactions of linear precursors.
Introduction of the Hydroxyl Group: The hydroxyl group can be introduced via hydroboration-oxidation or other hydroxylation reactions.
Attachment of the 4-Bromophenylsulfanyl Group: This step involves the nucleophilic substitution of a suitable leaving group on the cyclopentane ring with a 4-bromophenylsulfanyl group.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-2-[(4-bromophenyl)sulfanyl]cyclopentan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to alter the bromophenylsulfanyl group.
Substitution: The bromophenylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a cyclopentanone derivative, while substitution of the bromophenylsulfanyl group may yield various substituted cyclopentane derivatives.
Scientific Research Applications
(1R,2R)-2-[(4-bromophenyl)sulfanyl]cyclopentan-1-ol has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound can be used in the development of new materials or as a reagent in industrial chemical processes.
Mechanism of Action
The mechanism of action of (1R,2R)-2-[(4-bromophenyl)sulfanyl]cyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group and the bromophenylsulfanyl group may play key roles in these interactions, influencing the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-2-[(4-chlorophenyl)sulfanyl]cyclopentan-1-ol: Similar structure with a chlorine atom instead of a bromine atom.
(1R,2R)-2-[(4-methylphenyl)sulfanyl]cyclopentan-1-ol: Similar structure with a methyl group instead of a bromine atom.
Uniqueness
(1R,2R)-2-[(4-bromophenyl)sulfanyl]cyclopentan-1-ol is unique due to the presence of the bromine atom, which can influence its reactivity and interactions compared to similar compounds with different substituents.
Properties
IUPAC Name |
(1R,2R)-2-(4-bromophenyl)sulfanylcyclopentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrOS/c12-8-4-6-9(7-5-8)14-11-3-1-2-10(11)13/h4-7,10-11,13H,1-3H2/t10-,11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YALGALFZYHAINZ-GHMZBOCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)SC2=CC=C(C=C2)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)SC2=CC=C(C=C2)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(Hydroxymethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide](/img/structure/B1474338.png)
![N'-[4-methyl-6-(1-piperidyl)pyrimidin-2-yl]ethane-1,2-diamine](/img/structure/B1474339.png)
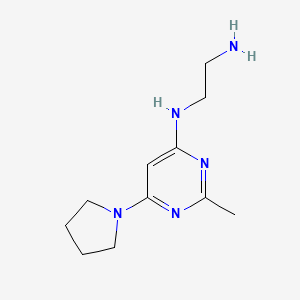
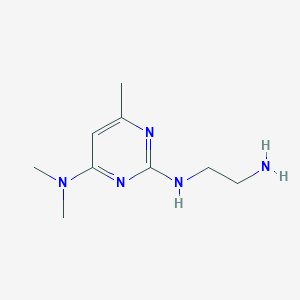
![Spiro[3.3]heptane-2,2-diyldimethanamine](/img/structure/B1474342.png)
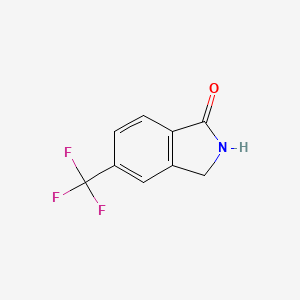
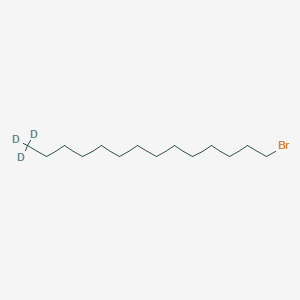
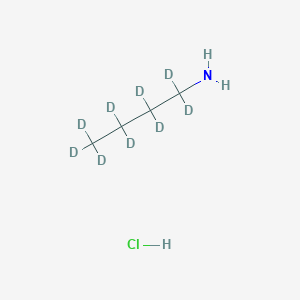
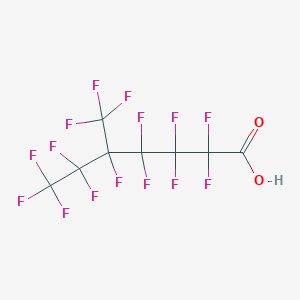
![[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]urea](/img/structure/B1474355.png)
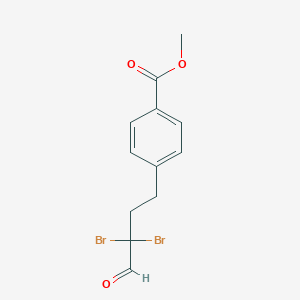
![1-(4-methoxybenzyl)-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B1474357.png)
